Cas no 1346809-43-5 (2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine)

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine is a halogenated pyridine derivative featuring a trifluoroethoxy substituent, which enhances its reactivity and potential utility in synthetic chemistry. The presence of both chloro and trifluoroethoxy groups at the 2- and 6-positions, respectively, along with an amine at the 4-position, makes it a versatile intermediate for constructing complex heterocyclic frameworks. Its electron-withdrawing trifluoroethoxy group can influence electronic properties, facilitating selective functionalization in nucleophilic substitution or cross-coupling reactions. This compound is particularly valuable in pharmaceutical and agrochemical research, where such motifs are often employed to modulate bioactivity and physicochemical properties. Its well-defined structure ensures consistent performance in synthetic applications.
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine structure
1346809-43-5 structure
Product Name:2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine
CAS No:1346809-43-5
MF:C7H6ClF3N2O
MW:226.583550930023
CID:1034244
PubChem ID:71302502
Update Time:2025-11-02

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine
    • DB-303164
    • DTXSID10744660
    • J-508893
    • SCHEMBL20606959
    • MHIAQRHELCOCTK-UHFFFAOYSA-N
    • 1346809-43-5
    • Inchi: 1S/C7H6ClF3N2O/c8-5-1-4(12)2-6(13-5)14-3-7(9,10)11/h1-2H,3H2,(H2,12,13)
    • InChI Key: MHIAQRHELCOCTK-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(=N1)OCC(F)(F)F)N

Computed Properties

  • Exact Mass: 226.0120750g/mol
  • Monoisotopic Mass: 226.0120750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 48.1Ų

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM174428-1g
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine
1346809-43-5 95%
1g
$557 2021-08-05
Alichem
A029191267-1g
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine
1346809-43-5 95%
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Chemenu
CM174428-1g
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine
1346809-43-5 95%
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$*** 2023-03-30

Additional information on 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine

Exploring the Versatile Applications of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine (CAS No. 1346809-43-5) in Modern Chemistry

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine (CAS No. 1346809-43-5) is a specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoroethoxy and chloro substituents, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a chloropyridine core with an amine functionality, makes it particularly valuable for constructing complex heterocyclic systems.

Recent trends in drug discovery highlight the growing demand for fluorinated pyridine derivatives, with researchers actively exploring 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine as a building block for novel therapeutic agents. The presence of both chloro and trifluoroethoxy groups enhances the compound's reactivity, allowing for diverse chemical transformations. This aligns perfectly with current pharmaceutical industry needs for versatile intermediates that can accelerate drug development pipelines.

The compound's physicochemical properties make it particularly interesting for medicinal chemistry applications. With a molecular weight of 226.59 g/mol and the characteristic stability of pyridine-based compounds, it demonstrates excellent solubility in common organic solvents while maintaining sufficient stability for various synthetic procedures. These attributes answer the frequent search queries about "stable pyridine derivatives for synthesis" and "fluorinated building blocks for drug discovery".

In the agrochemical sector, 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine has shown promise as a precursor for developing new-generation crop protection agents. The trifluoroethoxy group contributes to enhanced biological activity, addressing the agricultural industry's need for more effective pest control solutions. This application responds to growing concerns about sustainable agriculture and the development of environmentally friendly pesticides.

From a synthetic chemistry perspective, the compound's reactivity patterns have become a subject of numerous studies. The chloro substituent at position 2 allows for nucleophilic aromatic substitution reactions, while the amine group at position 4 serves as an excellent handle for further derivatization. These features make it a popular choice for researchers investigating "selective functionalization of pyridine rings" and "multi-step synthesis strategies".

The growing interest in fluorine-containing pharmaceuticals has significantly increased the relevance of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine in recent years. Approximately 20-25% of all FDA-approved drugs now contain fluorine atoms, creating substantial demand for fluorinated intermediates like this compound. This trend directly addresses common search terms such as "importance of fluorine in drug design" and "fluorine-containing drug candidates".

Quality control and analytical characterization of 1346809-43-5 typically involve advanced techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound's distinct spectral signatures, particularly the characteristic patterns of the trifluoroethoxy moiety in 19F NMR, provide reliable quality indicators. These analytical aspects respond to frequent queries about "how to identify pyridine derivatives" and "quality control of pharmaceutical intermediates".

Looking forward, the applications of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine are expected to expand further as research continues into targeted drug delivery systems and precision agriculture. Its unique combination of halogen and fluorine substituents positions it as a valuable tool for addressing current challenges in both human health and food security, making it a compound worth watching in the coming years.

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